N-(2-Amino-1-methylethyl)propane-1,2-diamine
Overview
Description
N-(2-Amino-1-methylethyl)propane-1,2-diamine: is an organic compound with the molecular formula C6H17N3 and a molecular weight of 131.219 g/mol . It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Amino-1-methylethyl)propane-1,2-diamine typically begins with 1,2-diaminopropane and 2-methylaziridine .
Reaction Conditions: The reaction involves the nucleophilic attack of the amine group on the aziridine ring, leading to the formation of the desired diamine compound.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Process: Alternatively, a continuous process can be employed where reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of imines or nitriles.
Reduction Products: Reduction typically yields secondary or tertiary amines.
Substitution Products: Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Its ability to interact with biological molecules makes it a potential candidate for the development of new pharmaceuticals.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,2-Diaminopropane: Similar in structure but lacks the additional methyl group on the ethyl chain.
2-Methylaziridine: A precursor in the synthesis of N-(2-Amino-1-methylethyl)propane-1,2-diamine.
Uniqueness:
Properties
IUPAC Name |
2-N-(2-aminopropyl)propane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3/c1-5(8)4-9-6(2)3-7/h5-6,9H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSGQNNHVMWSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NCC(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963281 | |
Record name | N~1~-(1-Aminopropan-2-yl)propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44816-77-5 | |
Record name | N1-(2-Amino-1-methylethyl)-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44816-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-1-methylethyl)propane-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044816775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(1-Aminopropan-2-yl)propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-amino-1-methylethyl)propane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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